JBI-589

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2308504-22-3 |

|---|---|

Molecular Formula |

C29H28FN5O |

Molecular Weight |

481.6 g/mol |

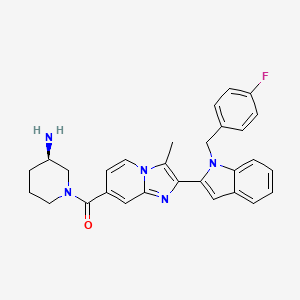

IUPAC Name |

[(3R)-3-aminopiperidin-1-yl]-[2-[1-[(4-fluorophenyl)methyl]indol-2-yl]-3-methylimidazo[1,2-a]pyridin-7-yl]methanone |

InChI |

InChI=1S/C29H28FN5O/c1-19-28(32-27-16-22(12-14-34(19)27)29(36)33-13-4-6-24(31)18-33)26-15-21-5-2-3-7-25(21)35(26)17-20-8-10-23(30)11-9-20/h2-3,5,7-12,14-16,24H,4,6,13,17-18,31H2,1H3/t24-/m1/s1 |

InChI Key |

DUVCPNSLXBKGOK-XMMPIXPASA-N |

Isomeric SMILES |

CC1=C(N=C2N1C=CC(=C2)C(=O)N3CCC[C@H](C3)N)C4=CC5=CC=CC=C5N4CC6=CC=C(C=C6)F |

Canonical SMILES |

CC1=C(N=C2N1C=CC(=C2)C(=O)N3CCCC(C3)N)C4=CC5=CC=CC=C5N4CC6=CC=C(C=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

JBI-589: A Deep Dive into its Potent and Selective Inhibition of PAD4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JBI-589 is a potent, orally bioavailable, and highly selective non-covalent inhibitor of Peptidylarginine Deiminase 4 (PAD4). This technical guide provides a comprehensive overview of the selectivity profile of this compound, its mechanism of action, and the experimental methodologies used for its characterization. This compound demonstrates remarkable selectivity for PAD4 over other PAD isozymes, making it a valuable tool for studying PAD4 biology and a promising therapeutic candidate for various diseases, including cancer and inflammatory disorders.

Introduction to PAD4 and its Role in Disease

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline on proteins. This post-translational modification, known as citrullination or deimination, can alter the structure and function of proteins, thereby influencing various physiological and pathological processes. The PAD family in humans consists of five isozymes: PAD1, PAD2, PAD3, PAD4, and PAD6.

PAD4 is of particular interest as it is the only PAD isozyme with a nuclear localization sequence, allowing it to citrullinate nuclear proteins such as histones.[1][2] This activity plays a crucial role in gene regulation and the formation of Neutrophil Extracellular Traps (NETs), a process implicated in numerous diseases including autoimmune disorders, cardiovascular diseases, and cancer.[2][3][4][5] In neutrophils, PAD4-mediated citrullination of histones is a key step in NETosis, where decondensed chromatin is released to trap and kill pathogens.[1] However, dysregulated NET formation can contribute to tissue damage and inflammation.

In the context of cancer, PAD4 activity in neutrophils has been shown to promote tumor progression and metastasis.[1][6][7] PAD4 can regulate the expression of the chemokine receptor CXCR2 on neutrophils, which is crucial for their migration to the tumor microenvironment.[1][6] Therefore, selective inhibition of PAD4 presents a promising therapeutic strategy to modulate neutrophil function and suppress tumor growth.[1][6][7]

This compound: Selectivity and Potency

This compound has emerged as a highly selective inhibitor of PAD4. Its inhibitory activity has been quantified against various PAD isozymes, demonstrating a clear preference for PAD4.

Quantitative Selectivity Profile

The inhibitory activity of this compound against recombinant human PAD enzymes was determined using an ammonia release assay. The results are summarized in the table below.

| Enzyme | IC50 (µM) |

| PAD4 | 0.122 [3][8] |

| PAD1 | > 30[3][8] |

| PAD2 | > 30[3][8] |

| PAD3 | > 30[8] |

| PAD6 | > 30[8] |

Table 1: In vitro inhibitory activity of this compound against human PAD isozymes.

As the data indicates, this compound is highly potent against PAD4 with an IC50 of 0.122 µM.[3][8] In contrast, no significant inhibition of other PAD isozymes (PAD1, PAD2, PAD3, and PAD6) was observed at concentrations up to 30 µM, highlighting the exceptional selectivity of this compound for PAD4.[3][8]

Mechanism of Action

This compound is a non-covalent inhibitor of PAD4.[9] Its mechanism of action involves binding to the enzyme and preventing the citrullination of its substrates. In cellular contexts, this compound has been shown to effectively inhibit the citrullination of histone H3, a key substrate of PAD4 in neutrophils.[9] This inhibition of histone citrullination leads to a reduction in NET formation.[8]

Furthermore, this compound has been demonstrated to downregulate the expression of the chemokine receptor CXCR2 on neutrophils.[1][9] This effect on CXCR2 expression impairs the migration of neutrophils towards chemoattractants like CXCL1, thereby reducing neutrophil infiltration into tumors.[1][9]

References

- 1. A novel selective inhibitor this compound targets PAD4-mediated neutrophil migration to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014-present). — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Selective Inhibitor this compound Targets PAD4-Mediated Neutrophil Migration to Suppress Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

The Pharmacodynamics of JBI-589: A Selective PAD4 Inhibitor for Autoimmune and Oncological Indications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JBI-589 is an orally bioavailable, non-covalent, and isoform-selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2] This enzyme plays a critical role in the pathogenesis of various autoimmune diseases and cancers through its function in citrullination and the formation of neutrophil extracellular traps (NETs).[3] This document provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and its effects in preclinical models of disease. Detailed experimental protocols and visual representations of key pathways and workflows are presented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to PAD4 and its Role in Disease

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[4] This process is integral to the formation of neutrophil extracellular traps (NETs), which are web-like structures of decondensed chromatin and granular proteins released by neutrophils to trap and kill pathogens.[3] However, aberrant PAD4 activity and excessive NETosis have been implicated in the pathophysiology of autoimmune diseases like rheumatoid arthritis and in promoting cancer progression.[3][5] In the context of cancer, PAD4-mediated neutrophil migration and NET formation contribute to tumor growth, metastasis, and the establishment of pre-metastatic niches.[4][6] Therefore, selective inhibition of PAD4 presents a promising therapeutic strategy for these conditions.

Mechanism of Action of this compound

This compound selectively inhibits PAD4, thereby preventing the citrullination of key target proteins such as histones.[7] This inhibition of histone citrullination is a critical step in preventing the chromatin decondensation required for NET formation.[3][7] A significant downstream effect of PAD4 inhibition by this compound is the downregulation of the major chemokine receptor CXCR2 on neutrophils.[1][4] This reduction in CXCR2 expression leads to impaired neutrophil chemotaxis, thereby reducing the infiltration of neutrophils into tumor microenvironments and inflamed tissues.[4][5]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (PAD4) | 0.122 µM | Human (recombinant) | Ammonia Release Assay | [7][8] |

| EC50 | 0.146 µM | Human (neutrophils) | Histone H3 Citrullination ELISA | [8][9] |

| Selectivity | No inhibition observed up to 30 µM | Human (recombinant) | PAD1, PAD2, PAD3, PAD6 Assays | [7][8] |

Table 2: In Vivo Pharmacological Activity of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| LL/2 Murine Lung Cancer Model | 50 mg/kg, p.o., twice daily | Reduced tumor size, decreased tumor-associated neutrophils, increased tumor CD8+ and CD4+ T cells. | [1][7] |

| B16F10 Murine Melanoma Model | 50 mg/kg, p.o., twice daily for 24 days | Significantly inhibited primary tumor growth. | [1] |

| GM-CSF and Collagen-Induced Arthritis Mouse Model | 20 mg/kg, p.o., twice daily | Decreased serum IL-6 and plasma H3Cit levels, reduced ankle joint inflammation and erosion. | [7] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the pharmacodynamics of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in inhibiting PAD4-mediated pathways.

Caption: A generalized experimental workflow for characterizing this compound.

Detailed Experimental Protocols

PAD4 Biochemical Assay

The inhibitory activity of this compound on PAD4 is determined using an ammonia release assay with recombinant human PAD4 enzyme.[4][8] The enzyme reaction utilizes N-α-benzoyl-L-arginine ethyl ester (BAEE) as a substrate.[8] The deimination of BAEE by PAD4 produces ammonia, which is then detected by the addition of o-phthalaldehyde, resulting in a fluorescent product.[4] The fluorescence is measured at an excitation wavelength of 410 nm and an emission wavelength of 470 nm.[4] IC50 values are calculated from a sigmoidal dose-response curve by testing this compound across a range of concentrations.[4][8] Selectivity is assessed by performing similar assays with other PAD isoforms (PAD1 and PAD2).[4]

Histone H3 Citrullination ELISA in Human Neutrophils

The cellular activity of this compound is evaluated by measuring its ability to inhibit histone H3 citrullination in isolated human neutrophils.[8] Neutrophils are stimulated with a calcium ionophore to induce NETosis and histone citrullination.[8] Following treatment with varying concentrations of this compound, the level of citrullinated histone H3 is quantified using an enzyme-linked immunosorbent assay (ELISA).[8] The EC50 value is determined from the dose-response curve.[8][9]

In Vivo Tumor Models

The anti-tumor efficacy of this compound is assessed in syngeneic mouse tumor models, such as LLC for lung cancer and B16F10 for melanoma.[1] Tumor cells are implanted into mice, and once tumors are established, mice are treated with this compound, typically via oral gavage.[1][4] Key outcome measures include primary tumor growth, the incidence of lung metastases, and the composition of immune cells within the tumor microenvironment, which is analyzed by flow cytometry.[4] In some studies, this compound is evaluated in combination with immune checkpoint inhibitors to assess synergistic effects.[4][6]

Pharmacokinetic (PK) Studies in Mice

To determine the oral bioavailability and pharmacokinetic profile of this compound, studies are conducted in mice.[4] A single dose of this compound is administered via oral gavage.[4] Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 10, and 24 hours).[4] The concentration of this compound in the plasma is then quantified to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).[9][10]

Conclusion

This compound is a potent and selective inhibitor of PAD4 with a clear mechanism of action that translates from in vitro biochemical and cellular activity to in vivo efficacy in preclinical models of cancer and autoimmune disease. Its ability to downregulate CXCR2 and inhibit neutrophil migration highlights a key pharmacodynamic effect that contributes to its therapeutic potential.[1][4] The data presented in this guide underscore the promise of this compound as a novel therapeutic agent and provide a foundational resource for further research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models [prnewswire.com]

- 4. A novel selective inhibitor this compound targets PAD4-mediated neutrophil migration to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Selective Inhibitor this compound Targets PAD4-Mediated Neutrophil Migration to Suppress Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]

JBI-589: A Deep Dive into its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism of action and therapeutic potential of JBI-589, a novel, orally bioavailable, and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). By modulating the tumor microenvironment (TME), this compound presents a promising strategy to suppress tumor progression and enhance the efficacy of cancer immunotherapies.

Core Mechanism of Action: Targeting Neutrophil-Mediated Immunosuppression

This compound's primary target is PAD4, an enzyme critical for the post-translational modification of proteins through citrullination. In the context of cancer, PAD4 activity is significantly elevated in neutrophils, a key component of the TME. This heightened activity plays a crucial role in promoting tumor progression by regulating neutrophil trafficking and function.

The central mechanism of this compound involves the inhibition of PAD4, which leads to a downstream cascade of events that reshape the TME from an immunosuppressive to an anti-tumor state. Specifically, this compound has been shown to:

-

Reduce CXCR2 Expression: Pharmacological inhibition of PAD4 by this compound results in the downregulation of the chemokine receptor CXCR2 on neutrophils.

-

Block Neutrophil Chemotaxis: The reduction in CXCR2 expression effectively blocks the migration of neutrophils into the tumor.

-

Decrease Tumor-Associated Neutrophils: Consequently, there is a marked decrease in the intratumoral abundance of neutrophils, particularly the pro-tumorigenic polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs).

-

Alleviate Immunosuppression: By reducing the population of immunosuppressive PMN-MDSCs, this compound helps to activate T cells within the TME.

This modulation of the TME by this compound ultimately leads to reduced primary tumor growth and a dramatic decrease in lung metastases, as demonstrated in various preclinical mouse models. Furthermore, this compound has been shown to substantially enhance the anti-tumor effects of immune checkpoint inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and properties of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/Condition | Reference |

| IC₅₀ (PAD4 Inhibition) | 0.122 µM | Recombinant PAD4 enzyme | |

| Selectivity | Selective for PAD4 over PAD1, PAD2, PAD3, and PAD6 | Up to 30 µM | |

| CXCR2 Expression | Significantly downregulated | Neutrophils (1 µM this compound, 2 hours) | |

| Neutrophil Migration | Reduced | CXCL1-induced migration | |

| Histone H3 Citrullination | Inhibited | PMA-induced mouse neutrophils | |

| NET Formation | Inhibited | Calcium-induced human neutrophils (10 µM) |

Table 2: In Vivo Efficacy of this compound in Mouse Tumor Models

| Parameter | This compound Treatment | Tumor Model | Key Findings | Reference |

| Primary Tumor Growth | 50 mg/kg, p.o., twice daily for 24 days | LL2 and B16F10 | Significantly inhibited | |

| Lung Metastases | Pharmacological inhibition | Multiple mouse models | Dramatically reduced | |

| Tumor-Associated Neutrophils | This compound administration | LL/2 murine lung cancer | Reduced levels | |

| Tumor Infiltrating Lymphocytes | This compound administration | LL/2 murine lung cancer | Increased CD8+ and CD4+ T cell levels | |

| Splenic Immune Cells | This compound administration | LL/2 murine lung cancer | Decreased macrophage, CD4+ T cell, and Treg levels | |

| Combination Therapy | This compound with anti-PD-1/anti-CTLA-4 | Mouse tumor models | Substantially enhanced effect of checkpoint inhibitors |

Experimental Protocols

Detailed methodologies for key experiments are outlined below to provide a comprehensive understanding of the research conducted on this compound.

In Vitro Neutrophil Migration Assay

-

Objective: To assess the effect of this compound on neutrophil chemotaxis.

-

Cell Source: Bone marrow cells were isolated from mice.

-

Neutrophil Isolation: Ly6G+ cells (neutrophils) were purified from the bone marrow.

-

Treatment: Neutrophils were pre-incubated with this compound (1 µM) for 2 hours.

-

Chemoattractant: CXCL1 was used as a chemoattractant in the lower chamber of a transwell plate.

-

Assay: Treated and untreated neutrophils were placed in the upper chamber of the transwell plate. After an incubation period, the number of neutrophils that migrated to the lower chamber was quantified.

-

Outcome Measure: A significant reduction in the migration of this compound-treated neutrophils towards CXCL1 compared to the control group.

In Vivo Tumor Growth and Metastasis Studies

-

Animal Models: C57BL/6 mice were used for the LL2 (Lewis Lung Carcinoma) and B16F10 (melanoma) tumor models.

-

Tumor Cell Implantation: Tumor cells were injected subcutaneously or intravenously to establish primary tumors or lung metastases, respectively.

-

This compound Administration: this compound was administered via oral gavage at a dose of 50 mg/kg, twice daily.

-

Treatment Schedule: Treatment was initiated at a specified time point after tumor cell injection and continued for a defined period (e.g., 24 days).

-

Outcome Measures:

-

Primary Tumor Growth: Tumor volume was measured regularly using calipers.

-

Lung Metastases: The number and size of metastatic nodules in the lungs were quantified at the end of the study.

-

-

Combination Therapy: In separate cohorts, this compound was administered in combination with anti-PD-1 and/or anti-CTLA-4 antibodies to evaluate synergistic effects.

Pharmacokinetic (PK) Studies in Mice

-

Objective: To determine the pharmacokinetic profile of this compound.

-

Animal Model: Balb/c male mice (6-8 weeks old).

-

Drug Administration: A single dose of this compound (10 mg/kg) was administered via oral gavage.

-

Formulation: this compound was prepared as a suspension in Tween-80 and 0.5% methyl cellulose.

-

Sampling: Blood samples were collected at various time points (0.25, 0.5, 1, 2, 4, 8, 10, and 24 hours) post-administration.

-

Analysis: The concentration of this compound in the plasma was determined to evaluate its absorption, distribution, metabolism, and excretion.

Visualizing the Impact of this compound

The following diagrams illustrate the key signaling pathway and an experimental workflow related to this compound's mechanism of action.

Caption: this compound inhibits PAD4, downregulating CXCR2 and blocking neutrophil migration.

Caption: Workflow for in vivo evaluation of this compound's anti-tumor efficacy.

JBI-589: A Technical Guide to its Impact on Gene Expression through PAD4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JBI-589, a selective, orally bioavailable small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4). It details the mechanism of action of this compound, its quantifiable effects on gene expression, and the experimental protocols to assess these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and autoimmune disease.

Core Mechanism of Action

This compound is a non-covalent, isoform-selective inhibitor of PAD4. PAD4 is a calcium-dependent enzyme that catalyzes the citrullination of arginine residues on proteins, a post-translational modification that can alter protein structure and function. In the context of gene expression, PAD4's primary role is in the citrullination of histones, particularly Histone H3. This process is implicated in the formation of Neutrophil Extracellular Traps (NETs) and the regulation of gene transcription.

By inhibiting PAD4, this compound prevents the citrullination of histones and other proteins. This action has been shown to have significant downstream effects on gene expression, most notably the downregulation of the chemokine receptor CXCR2. The reduction in CXCR2 expression impedes neutrophil chemotaxis and migration, a key factor in the tumor microenvironment and inflammatory responses.

Quantitative Effects on Gene and Protein Expression

The inhibitory activity of this compound on PAD4 and its downstream effects on gene and protein expression have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC | 0.122 µM | Recombinant human PAD4 enzyme in an ammonia release assay. | [Gajendran et al., 2023] |

| EC | 0.146 µM | Inhibition of histone H3 citrullination in human neutrophils induced by a 25 µM calcium ion carrier, measured by ELISA. | [Gajendran et al., 2023] |

| Selectivity | No inhibitory activity observed against PAD1, PAD2, PAD3, and PAD6 at concentrations up to 30 µM. | Recombinant human PAD enzymes in a comparable assay format to the PAD4 IC | [Gajendran et al., 2023] |

Table 1: In Vitro Inhibitory Activity of this compound

| Model System | Treatment | Effect on Gene/Protein Expression | Reference |

| Human Neutrophils (in vitro) | 1 µM this compound for 2 hours | Significant downregulation of CXCR2 expression. | |

| LL2 and B16F10 tumor-bearing C57BL/6 mice (in vivo) | 50 mg/kg this compound, p.o., twice daily for 24 days | Significant downregulation of CXCR2 receptor expression in Ly6G+ cells. No change in CXCR4 receptor expression. | |

| LL/2 murine lung cancer model (in vivo) | Not specified | Increased tumor Cd8+ and Cd4+ T cell levels. Decreased splenic macrophage, Cd4+ T cell, and regulatory T cell (Treg) levels. | |

| Mouse model of GM-CSF- and collagen-induced arthritis (in vivo) | 20 mg/kg this compound, twice per day | Decreased serum IL-6 and plasma H3Cit levels. |

Table 2: Effects of this compound on Gene and Protein Expression in Preclinical Models

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for investigating its effects on gene expression.

Caption: this compound inhibits PAD4, preventing histone H3 citrullination and subsequent CXCR2 expression.

Methodological & Application

Application Notes and Protocols: JBI-589 In Vivo Efficacy in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBI-589 is a potent and selective, orally bioavailable, non-covalent inhibitor of Peptidyl Arginine Deiminase 4 (PAD4).[1][2] PAD4 is an enzyme implicated in the progression of various diseases, including cancer and inflammatory conditions like arthritis.[3][4] In the context of oncology, PAD4 activity in neutrophils has been shown to regulate their migration to the tumor microenvironment.[3][5][6][7][8] this compound exerts its anti-tumor effects by inhibiting PAD4, which leads to the downregulation of the chemokine receptor CXCR2 on neutrophils, thereby blocking their chemotaxis to the tumor site.[1][3][7][8] This reduction in tumor-associated neutrophils can suppress primary tumor growth, reduce metastasis, and enhance the efficacy of immune checkpoint inhibitors.[2][3][5][6][7][8] In models of rheumatoid arthritis, this compound has demonstrated the ability to prevent inflammation-mediated heart failure by reducing neutrophil infiltration.[4][9]

These application notes provide detailed protocols for in vivo experiments using this compound in murine cancer and arthritis models, based on currently available data.

Data Presentation

Table 1: this compound In Vivo Efficacy in Murine Tumor Models

| Animal Model | Cell Line | This compound Dosage and Administration | Key Findings | Reference |

| C57BL/6 Mice | LL2 (Lung Carcinoma) | 50 mg/kg, p.o., twice daily for 24 days | Significantly inhibits primary tumor growth. Reduces tumor-associated neutrophils. Increases tumor CD8+ and CD4+ T cells. | [1][2][3] |

| C57BL/6 Mice | B16F10 (Melanoma) | 50 mg/kg, p.o., twice daily for 24 days | Significantly inhibits primary tumor growth and reduces lung metastases. | [1][3] |

| C57BL/6 Mice | EL4 (Lymphoma) | 50 mg/kg, p.o., twice daily | (Tumor growth inhibition data not specified) | [3] |

Table 2: this compound Pharmacokinetics in Mice

| Animal Model | This compound Dosage and Administration | Sampling Time Points | Key Findings | Reference |

| Balb/c Mice | 10 mg/kg, p.o. (single dose) | 0.25, 0.5, 1, 2, 4, 8, 10, and 24 hours | (Detailed pharmacokinetic parameters not provided in the search results) | [3] |

Table 3: this compound In Vivo Efficacy in a Murine Arthritis Model

| Animal Model | Condition | This compound Dosage and Administration | Key Findings | Reference |

| DBA/1J Mice | Collagen-Induced Arthritis (CIA) | 10 mg/kg, p.o., for 26 consecutive days | Preserved diastolic function (E/A ratio ~40% higher than placebo). Reduced left ventricular mass. Less total myocardial fibrotic tissue. Lower plasma B-type natriuretic peptide levels. | [4] |

| Mouse Model | GM-CSF and Collagen-Induced Arthritis | 20 mg/kg, twice per day | Decreased serum IL-6 and plasma H3Cit levels. Reduced ankle joint inflammation and erosion. | [2] |

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy of this compound in a Syngeneic Mouse Tumor Model

1. Materials and Reagents:

-

This compound

-

Vehicle solution (e.g., Tween-80 and 0.5% methylcellulose)[3][4]

-

Tumor cells (e.g., LL2 or B16F10)

-

Culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)[3]

-

Phosphate-buffered saline (PBS)

-

6-8 week old male C57BL/6 mice[3]

-

Syringes and needles

-

Calipers for tumor measurement

-

Anesthesia

-

Surgical tools for tissue collection

2. Animal Models and Cell Culture:

-

All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee.[3]

-

Culture LL2 or B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[3]

-

Harvest cells during the logarithmic growth phase and resuspend in sterile PBS for injection.

3. Tumor Implantation:

-

Subcutaneously inject 0.3 x 10^6 LL2 or B16F10 cells in a volume of 100 µL of PBS into the right flank of each mouse.[3]

-

For a disseminated metastasis model, intravenously inject 0.5 x 10^6 B16F10 cells into the tail vein.[3]

4. This compound Administration:

-

Prepare this compound in a suitable vehicle, such as Tween-80 and 0.5% methylcellulose, for oral gavage.[3][4]

-

Once tumors are palpable or have reached a predetermined size, randomize mice into treatment and control groups.

-

Administer this compound at a dose of 50 mg/kg via oral gavage, twice daily.[1][3] The control group should receive the vehicle only.

5. Monitoring and Endpoints:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Monitor animal body weight and general health status throughout the experiment.

-

For metastasis studies, lung metastases can be evaluated using an in vivo imaging system.[3]

-

After a predetermined treatment period (e.g., 24 days)[1], euthanize the mice and collect primary tumors and other organs for further analysis (e.g., histology, flow cytometry for immune cell infiltration).

6. Combination Therapy (Optional):

-

For studies involving combination with immune checkpoint inhibitors, antibodies such as anti-PD-1 (200 µ g/mouse , i.p.) and anti-CTLA-4 (200 µ g/mouse , i.p.) can be administered twice a week starting from day 7-9 after tumor cell injection.[3]

Signaling Pathways and Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A novel selective inhibitor this compound targets PAD4-mediated neutrophil migration to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of protein arginine deiminase 4 prevents inflammation-mediated heart failure in arthritis | Life Science Alliance [life-science-alliance.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Novel Selective Inhibitor this compound Targets PAD4-Mediated Neutrophil Migration to Suppress Tumor Progression | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 8. A Novel Selective Inhibitor this compound Targets PAD4-Mediated Neutrophil Migration to Suppress Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of protein arginine deiminase 4 prevents inflammation-mediated heart failure in arthritis - PMC [pmc.ncbi.nlm.nih.gov]

JBI-589 in Xenograft Models: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage and administration of JBI-589, a selective PAD4 inhibitor, in preclinical xenograft models. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the underlying signaling pathway and experimental workflows.

This compound is an orally bioavailable, selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), an enzyme implicated in cancer progression and autoimmune diseases. By inhibiting PAD4, this compound has been shown to reduce tumor growth and metastasis in various preclinical models. These notes are intended to serve as a practical guide for the effective use of this compound in in vivo xenograft studies.

Data Presentation: Quantitative Summary of this compound Administration in Xenograft Models

The following tables summarize the key quantitative data from various studies involving this compound in mouse models.

| Table 1: this compound Dosage and Administration in Efficacy Studies | |||||

| Xenograft Model | Mouse Strain | Dosage | Administration Route | Frequency | Duration |

| LL2 (Lewis Lung Carcinoma) | C57BL/6 | 50 mg/kg | Oral gavage (p.o.) | Twice daily | 24 days |

| B16F10 (Melanoma) | C57BL/6 | 50 mg/kg | Oral gavage (p.o.) | Twice daily | 24 days |

| LL/2 (Murine Lung Cancer) | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: In the LL2 and B16F10 models, this dosing regimen resulted in a significant inhibition of primary tumor growth. In the LL/2 model, this compound reduced tumor size and tumor-associated neutrophil levels.

| Table 2: this compound Dosage for Pharmacokinetic (PK) Studies | ||||

| Mouse Strain | Dosage | Administration Route | Sampling Time Points | Key Findings |

| Balb/c | 10 mg/kg | Oral gavage (p.o.) | 0.25, 0.5, 1, 2, 4, 8, 10, and 24 hours | Good oral bioavailability |

Note: These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

| Table 3: this compound Formulation for Oral Administration | |

| Formulation Component | Purpose/Notes |

| Vehicle 1 | |

| Tween-80 | Surfactant to aid in suspension |

| 0.5% Methyl cellulose | Suspending agent |

| Vehicle 2 | |

| DMSO | Initial solvent for this compound |

| PEG300 | Co-solvent |

| Tween-80 | Surfactant |

| Saline | Final diluent |

| Vehicle 3 | |

| DMSO | Initial solvent for this compound |

| 20% SBE-β-CD in Saline | Solubilizing agent |

| Vehicle 4 | |

| DMSO | Initial solvent for this compound |

| Corn oil | Lipid-based vehicle |

Note: The choice of vehicle can significantly impact the bioavailability of the compound. The provided examples are based on established protocols.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in xenograft models.

Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies

-

Cell Culture: Culture LL2 or B16F10 cells in appropriate media until they reach 80-90% confluency.

-

Cell Preparation: Harvest cells using trypsinization, wash with sterile PBS, and resuspend in sterile PBS or Matrigel at a concentration of 3 x 10^6 cells/mL.

-

Animal Model: Use 6-8 week old C57BL/6 mice.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (0.3 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

This compound Administration:

-

Prepare a 5 mg/mL suspension of this compound in a vehicle containing Tween-80 and 0.5% methylcellulose.

-

Administer 50 mg/kg of this compound via oral gavage twice daily.

-

The control group should receive the vehicle alone following the same schedule.

-

-

Endpoint: Continue treatment for a predetermined period (e.g., 24 days) or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for further analysis (e.g., weight, histology, immune cell infiltration).

Protocol 2: Metastasis Model

-

Cell Preparation: Prepare B16F10 cells as described in Protocol 1.

-

Tumor Implantation: Inject 0.5 x 10^6 B16F10 cells in 100 µL of sterile PBS into the tail vein of C57BL/6 mice.

-

Treatment: Begin this compound administration (50 mg/kg, p.o., twice daily) on a specified day post-injection.

-

Endpoint: After a set period, euthanize the mice and harvest the lungs. Count the number of metastatic nodules on the lung surface.

Protocol 3: Combination Therapy with Immune Checkpoint Inhibitors

-

Xenograft Model: Establish subcutaneous tumors as described in Protocol 1.

-

Treatment Groups:

-

Vehicle control

-

This compound (50 mg/kg, p.o., twice daily)

-

Anti-PD-1 antibody (e.g., 200 µ g/mouse , i.p., twice a week)

-

Anti-CTLA-4 antibody (e.g., 200 µ g/mouse , i.p., twice a week)

-

This compound + Anti-PD-1 antibody

-

This compound + Anti-CTLA-4 antibody

-

-

Treatment Schedule:

-

Start this compound administration when tumors are palpable.

-

Begin antibody treatment on day 7-9 after tumor cell injection for a total of 4 injections.

-

-

Endpoint: Monitor tumor growth and survival. Analyze the tumor microenvironment for changes in immune cell populations.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound in inhibiting tumor progression.

Application Note: Immunohistochemical Detection of JBI-589 Effects on PAD4 Inhibition and Neutrophil Activity in Tissues

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed immunohistochemistry (IHC) protocol for detecting the pharmacological effects of JBI-589, a selective inhibitor of peptidylarginine deiminase 4 (PAD4). By targeting PAD4, this compound blocks the citrullination of proteins, a key process in neutrophil extracellular trap (NET) formation, and has been shown to modulate neutrophil migration. This protocol outlines the methods for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections for key biomarkers to assess this compound activity: Citrullinated Histone H3 (H3Cit) as a direct marker of PAD4 inhibition, and Myeloperoxidase (MPO) or Ly-6G as markers for neutrophil infiltration.

Introduction to this compound and its Mechanism of Action

This compound is an experimental, orally active, and selective inhibitor of the enzyme peptidylarginine deiminase 4 (PAD4).[1] PAD4 is a critical enzyme in the process of citrullination, a post-translational modification where an arginine residue is converted to citrulline.[2] This modification is a key step in the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens.

In various disease contexts, such as cancer and autoimmune disorders, aberrant NET formation and neutrophil activity can contribute to pathology. This compound has been shown to inhibit PAD4, leading to a reduction in protein citrullination, including that of histones.[3] This inhibition of PAD4 activity has been demonstrated to reduce the migration of neutrophils and suppress tumor progression in preclinical models.[4] Specifically, this compound can reduce the expression of the chemokine receptor CXCR2, which is crucial for neutrophil chemotaxis.[4][5]

Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ effects of this compound within the tissue microenvironment. This protocol provides a validated method to assess the pharmacodynamic effects of this compound by measuring changes in a direct target modulation marker (H3Cit) and a cell infiltration marker (neutrophils).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the IHC protocol.

Experimental Protocols

This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections. All incubation steps should be performed in a humidified chamber to prevent tissue from drying out.

Required Reagents

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized Water

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

3% Hydrogen Peroxide

-

Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)

-

Primary Antibodies (see Table 1)

-

HRP-conjugated Secondary Antibody

-

DAB Substrate Kit

-

Hematoxylin

-

Mounting Medium

Step-by-Step IHC Protocol

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Submerge slides in a container with 10 mM Sodium Citrate buffer (pH 6.0).

-

Heat the solution to 95-100°C (e.g., in a microwave or water bath) and maintain for 20 minutes.

-

Allow slides to cool to room temperature in the buffer (approximately 30 minutes).

-

Rinse slides with deionized water and then with Wash Buffer.

-

-

Blocking:

-

Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 15 minutes.

-

Rinse slides 2 times for 5 minutes each in Wash Buffer.

-

Block non-specific binding by incubating sections with Blocking Buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Drain the blocking solution from the slides.

-

Incubate sections with the primary antibody (diluted in Blocking Buffer as recommended in Table 1) overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Rinse slides 3 times for 5 minutes each in Wash Buffer.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Rinse slides 3 times for 5 minutes each in Wash Buffer.

-

Incubate with DAB substrate until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.

-

Rinse slides with deionized water to stop the reaction.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with Hematoxylin for 30-60 seconds.

-

Rinse with tap water until the water runs clear.

-

"Blue" the sections in a gentle stream of tap water or a buffer solution.

-

Dehydrate the sections through graded ethanols (70%, 95%, 100%) and Xylene.

-

Mount a coverslip using a permanent mounting medium.

-

Data Presentation

The following table summarizes the recommended primary antibodies and their working dilutions for this protocol. Optimization may be required depending on the tissue type and fixation method.

| Target Biomarker | Host Species | Clone | Supplier | Recommended Dilution |

| Citrullinated Histone H3 | Rabbit | EPR17557 | Abcam | 1:500 - 1:1000 |

| Myeloperoxidase (MPO) | Rabbit | Polyclonal | Dako | 1:500 - 1:1000 |

| Ly-6G (for mouse tissue) | Rat | 1A8 | BioLegend | 1:100 - 1:200 |

Expected Results and Interpretation

-

Citrullinated Histone H3 (H3Cit): Staining is expected to be nuclear and will highlight cells undergoing NETosis. A significant decrease in the number of H3Cit-positive cells in this compound-treated tissues compared to vehicle-treated controls would indicate successful PAD4 inhibition.

-

MPO or Ly-6G: These markers will stain neutrophils, with a characteristic cytoplasmic (MPO) or membrane (Ly-6G) pattern. A reduction in the density of stained neutrophils in the tissue of this compound-treated samples would demonstrate the drug's effect on reducing neutrophil infiltration.

Quantification can be performed by counting positive cells per unit area or by using digital image analysis software to measure the percentage of stained area. The results will provide valuable insights into the in-vivo efficacy of this compound.

References

- 1. niehs.nih.gov [niehs.nih.gov]

- 2. biocare.net [biocare.net]

- 3. sysy.com [sysy.com]

- 4. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]

- 5. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]

JBI-589: A Novel Inhibitor for Neutrophil Migration Assays

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing JBI-589 in the study of neutrophil migration. This compound is a potent and selective, orally bioavailable, non-covalent inhibitor of peptidylarginine deiminase 4 (PAD4). It effectively reduces neutrophil chemotaxis by downregulating the expression of the chemokine receptor CXCR2. These characteristics make this compound a valuable tool for investigating the role of PAD4 and neutrophil migration in various physiological and pathological processes, including cancer, inflammation, and autoimmune diseases.

Mechanism of Action

This compound targets PAD4, an enzyme primarily expressed in neutrophils. PAD4 is responsible for the citrullination of histones, a key step in the formation of neutrophil extracellular traps (NETs). Beyond its role in NETosis, recent studies have revealed a critical function for PAD4 in regulating neutrophil migration. Specifically, PAD4 activity is required for the expression of CXCR2, the major chemokine receptor that guides neutrophils to sites of inflammation and tumor microenvironments in response to ligands such as CXCL1 and CXCL2. By inhibiting PAD4, this compound leads to a significant downregulation of CXCR2 expression on the surface of neutrophils, thereby impairing their ability to migrate.

Signaling Pathway of this compound in Neutrophil Migration

Caption: this compound inhibits PAD4, leading to reduced CXCR2 expression and subsequent blockade of neutrophil migration.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to assess its effect on neutrophil function.

Table 1: In Vitro Efficacy of this compound on Neutrophil Function

| Parameter | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |

| CXCR2 Expression | Mouse Neutrophils | 1 µM | 2 hours | Significant downregulation of CXCR2 expression | |

| Chemotaxis | Mouse Neutrophils | 1 µM | 2 hours | Reduced migration induced by CXCL1 | |

| Histone H3 Citrullination | PMA-induced Mouse Neutrophils | Dose-dependent | Not specified | Inhibition of citrullination |

Table 2: In Vivo Efficacy of this compound

| Animal Model | This compound Dosage | Administration Route | Duration | Observed Effect | Reference |

| LL2 and B16F10 Tumor C57BL/6 Mice | 50 mg/kg | Oral (p.o.), twice a day | 24 days | Significant inhibition of primary tumor growth | |

| Tumor-bearing Mice | 50 mg/kg | Oral (p.o.), twice a day | Not specified | Significant downregulation of CXCR2 receptor expression on Ly6G+ cells | |

| Collagen-Induced Arthritis (CIA) Mice | Not specified | Oral | After onset of arthritis | Reduced neutrophil infiltration in the myocardium |

Experimental Protocols

The following are detailed protocols for performing neutrophil migration assays using this compound. These protocols are based on established methodologies and can be adapted for specific research needs.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber / Transwell Assay)

This assay evaluates the ability of neutrophils to migrate through a permeable membrane towards a chemoattractant, and how this process is affected by this compound.

JBI-589: Application Notes and Protocols for Preclinical Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of JBI-589, a selective and orally available inhibitor of Protein Arginine Deiminase 4 (PAD4), in preclinical models of rheumatoid arthritis (RA). This compound has demonstrated significant efficacy in mitigating disease severity in established mouse models of arthritis. The underlying mechanism of action involves the inhibition of neutrophil extracellular trap (NET) formation, a key pathological process in autoimmune diseases like RA. This document outlines the key findings from preclinical studies, presents quantitative data in a structured format, and provides detailed protocols for the application of this compound in a collagen-induced arthritis (CIA) mouse model.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A critical enzymatic driver in the pathogenesis of RA is PAD4, which catalyzes the citrullination of proteins. This post-translational modification can lead to the generation of neo-antigens, breaking immune tolerance and triggering an autoimmune response. Furthermore, PAD4 plays a crucial role in the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils. NETs are implicated in the inflammatory cascade and tissue damage observed in RA.

This compound is a potent and selective, non-covalent inhibitor of PAD4. Its oral bioavailability makes it a promising therapeutic candidate for RA and other autoimmune disorders. Preclinical studies have shown that this compound effectively reduces the clinical and pathological signs of arthritis in mouse models.

Mechanism of Action: PAD4 and NETosis Inhibition

This compound exerts its therapeutic effect by targeting PAD4, a key enzyme in the process of NETosis. The proposed signaling pathway is as follows:

Caption: this compound inhibits PAD4 activation, blocking the NETosis cascade.

Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Model

Prophylactic treatment with this compound has been shown to significantly attenuate the development of arthritic symptoms in a CIA mouse model.

Table 1: Effect of this compound on Clinical Score in CIA Mice

| Treatment Group | Dose | Mean Clinical Score (Day 45) | % Reduction vs. Vehicle |

| Vehicle | - | ~10 | - |

| This compound | 50 mg/kg (po, BID) | ~4 | ~60% |

| Etanercept | - | ~4 | ~60% |

Data adapted from Sivanandhan et al., Scientific Reports, 2023.

Table 2: Histopathological Analysis of Joints in CIA Mice Treated with this compound

| Parameter | Vehicle | This compound (50 mg/kg) |

| Joint Inflammation | Severe | Significantly Decreased |

| Pannus Formation | Severe | Significantly Decreased |

| Bone Erosion | Severe | Significantly Decreased |

Data adapted from Sivanandhan et al., Scientific Reports, 2023.

Experimental Protocols

In Vitro NET Formation Assay

This protocol assesses the ability of this compound to inhibit NET formation in isolated neutrophils.

Caption: Workflow for the in vitro NET formation assay.

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from human or mouse whole blood using standard density gradient centrifugation methods.

-

Pre-treatment: Pre-incubate the isolated neutrophils with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control for 15-30 minutes at 37°C.

-

Stimulation: Induce NET formation by stimulating the neutrophils with a calcium ionophore such as ionomycin (e.g., 4 µM) for 2-4 hours at 37°C.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde. Stain for NET components, such as DNA (using DAPI or Hoechst), citrullinated histone H3 (H3Cit), and neutrophil elastase (NE), using specific antibodies and fluorescent dyes.

-

Microscopy and Analysis: Visualize the cells using fluorescence microscopy. Quantify NET formation by counting the number of NET-releasing cells or by measuring the area of NETs relative to the total number of cells.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes the induction of arthritis in susceptible mice and the prophylactic administration of this compound.

Troubleshooting & Optimization

Potential off-target effects of JBI-589 in cell culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JBI-589, a selective inhibitor of peptidylarginine deiminase 4 (PAD4).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is an experimental drug that acts as a potent and selective inhibitor of peptidylarginine deiminase 4 (PAD4). Its mechanism of action involves binding to PAD4 and preventing the conversion of arginine residues to citrulline on target proteins, a process known as citrullination or deimination. A key substrate of PAD4 is histone H3, and by inhibiting its citrullination, this compound can prevent the formation of neutrophil extracellular traps (NETs).

Q2: How selective is this compound for PAD4 over other PAD isoforms?

This compound is highly selective for PAD4. Studies have shown that it is selective for PAD4 over PAD1, PAD2, PAD3, and PAD6 at concentrations up to 30 µM. This high selectivity minimizes the likelihood of direct off-target effects on other PAD family members at typical experimental concentrations.

Q3: What are the known downstream effects of this compound in cell culture?

The primary downstream effect of this compound in relevant cell types (e.g., neutrophils) is the inhibition of citrullination. Specifically, this compound has been shown to:

-

Inhibit the citrullination of histone H3.

-

Block the formation of neutrophil extracellular traps (NETs).

-

Reduce the expression of the chemokine receptor CXCR2 on neutrophils.

-

Inhibit neutrophil chemotaxis (migration).

Q4: Have any off-target effects of this compound been reported in cell culture?

The available literature emphasizes the high selectivity of this compound for PAD4, and no significant, direct off-target effects have been explicitly reported in cell culture studies. However, as with any small molecule inhibitor, the potential for uncharacterized off-target effects cannot be entirely excluded, especially at high concentrations.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues and differentiate between expected on-target effects and potential off-target effects during your cell culture experiments with this compound.

| Observed Issue | Potential Cause | Recommended Action |

| Reduced cell viability at high concentrations. | High concentrations of any small molecule can induce cytotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type and assay. |

| Unexpected changes in gene or protein expression unrelated to the PAD4 pathway. | This could indicate a potential off-target effect. | 1. Confirm the effect is dose-dependent. 2. Test the effect of other, structurally different PAD4 inhibitors to see if the phenotype is consistent. 3. Perform washout experiments to see if the effect is reversible. |

| No effect on histone citrullination or NET formation. | 1. Incorrect concentration of this compound. 2. Cell type does not express sufficient levels of PAD4. 3. Inappropriate stimulus to induce citrullination/NETosis. | 1. Verify the concentration and integrity of your this compound stock. 2. Confirm PAD4 expression in your cell line via Western blot or qPCR. 3. Ensure you are using an appropriate stimulus (e.g., calcium ionophore, PMA) to induce the desired phenotype. |

| Variability in experimental results. | 1. Inconsistent cell culture conditions. 2. Degradation of this compound. | 1. Maintain consistent cell passage numbers, density, and media conditions. 2. Prepare fresh this compound working solutions from a frozen stock for each experiment. |

Quantitative Data Summary

| Parameter | Value | Assay Conditions | Reference |

| IC50 for PAD4 | 0.122 µM | Recombinant human PAD4 enzyme in an ammonia release assay. | |

| Selectivity | >30 µM | Against PAD1, PAD2, PAD3, and PAD6. | |

| EC50 for Histone H3 Citrullination Inhibition | 0.146 µM | ELISA assay in human neutrophils stimulated with a calcium ionophore. |

Experimental Protocols

Protocol 1: In Vitro PAD4 Inhibition Assay

This protocol is adapted from methodologies described in the literature to assess the inhibitory activity of this compound on recombinant PAD4 enzyme.

-

Reagents:

-

Full-length recombinant human PAD4 enzyme.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

Substrate: α-N-benzoyl-L-arginine ethyl ester (BAEE).

-

Detection reagent: ortho-phthalaldehyde.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, incubate 125 nM of recombinant human PAD4 with varying concentrations of this compound for 1 hour at room temperature.

-

Initiate the enzymatic reaction by adding 1.5 mM BAEE substrate and incubate for 1 hour.

-

Stop the reaction and detect the produced ammonia by adding ortho-phthalaldehyde.

-

Measure the fluorescence at an excitation of 410 nm and an emission of 470 nm.

-

Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Cellular Histone Citrullination Assay

This protocol outlines a method to measure the effect of this compound on histone H3 citrullination in neutrophils.

-

Reagents:

-

Isolated human or mouse neutrophils.

-

This compound stock solution.

-

Cell culture medium (e.g., RPMI).

-

Stimulus (e.g., 25 µM calcium ionophore A23187 or Phorbol 12-myristate 13-acetate).

-

Lysis buffer.

-

Antibodies for Western blot: anti-citrullinated histone H3 and anti-total histone H3.

-

-

Procedure:

-

Pre-incubate isolated neutrophils with various concentrations of this compound for 1-2 hours.

-

Induce histone citrullination by adding the chosen stimulus for the appropriate time (e.g., 1-4 hours).

-

Lyse the cells and collect the protein lysates.

-

Perform Western blotting to detect the levels of citrullinated histone H3 and total histone H3.

-

Quantify the band intensities to determine the dose-dependent inhibition of histone citrullination by this compound.

-

Visualizations

JBI-589 Technical Support Center: Stability and Storage Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of JBI-589. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. For short-term storage, such as a few days to weeks, it can be kept at 0-4°C. It is recommended to store it in a dry and dark place.

Q2: What are the recommended storage conditions for this compound in a solvent?

Once dissolved, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: How is this compound shipped, and is it stable at room temperature?

This compound is typically shipped at room temperature for continental US deliveries, though this may vary for other locations. The compound is considered stable enough for a few weeks during ordinary shipping and time spent in customs. Some suppliers may ship on wet ice.

Q4: What is the long-term stability of this compound?

When stored correctly at -20°C, this compound is stable for at least 4 years.

Q5: Is this compound sensitive to light?

While not explicitly stated, it is good laboratory practice to store chemical compounds, including this compound, in a dark place to prevent potential photodegradation.

Troubleshooting Guide

Issue: I left the this compound powder at room temperature for an extended period. Is it still usable?

This compound is stable for a few weeks at room temperature during shipping. However, for optimal stability and to ensure the integrity of your results, it is highly recommended to adhere to the long-term storage conditions of -20°C. If the compound has been at room temperature for an extended period, its purity and activity may be compromised.

Issue: My this compound solution has been stored at -20°C for over a month. Can I still use it?

For solutions stored at -20°C, the recommended maximum storage period is one month. Beyond this period, the stability of the compound in the solvent is not guaranteed, and it is advisable to prepare a fresh stock solution for your experiments. For longer-term storage of solutions, -80°C is recommended.

Issue: I am having trouble dissolving this compound.

This compound is soluble in DMSO at a concentration of 100-125 mg/mL, and ultrasonic treatment may be necessary to achieve complete dissolution. It is also noted that hygroscopic DMSO can significantly impact solubility. Ensure you are using anhydrous DMSO for the best results. The compound is slightly soluble in acetonitrile.

Storage Conditions Summary

| Form | Storage Temperature | Duration | Citations |

| Powder | -20°C | 3 years | |

| 4°C | 2 years | ||

| 0 - 4°C | Short term (days to weeks) | ||

| In Solvent | -80°C | 6 months | |

| -20°C | 1 month |

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol describes the preparation of a this compound stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Ultrasonic bath

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to avoid moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO per 1 mg of this compound).

-

If necessary, use an ultrasonic bath to facilitate dissolution until the solution is clear.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol for In Vivo Formulation

This protocol provides an example of how to prepare this compound for oral gavage in mice.

Materials:

-

This compound

-

Tween-80

-

0.5% Methyl cellulose

Procedure:

-

Prepare a suspension of this compound in a vehicle consisting of Tween-80 and 0.5% methyl cellulose.

-

The final concentration should be calculated based on the desired dosage for the animal model (e.g., 10 mg/kg or 50 mg/kg).

-

Ensure the suspension is homogenous before administration.

This compound Handling and Storage Workflow

Caption: Workflow for proper handling and storage of this compound.

Assessing JBI-589 Toxicity in Preclinical Studies: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the preclinical toxicity of JBI-589, a novel, orally bioavailable, and selective inhibitor of peptidylarginine deiminase 4 (PAD4).[1][2] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it influence toxicity assessment?

A1: this compound is a non-covalent, isoform-selective inhibitor of PAD4.[1] PAD4 is an enzyme that catalyzes the citrullination of proteins, a post-translational modification involved in various physiological and pathological processes, including neutrophil extracellular trap (NET) formation.[3] By inhibiting PAD4, this compound reduces the expression of CXCR2, a key chemokine receptor, thereby blocking neutrophil chemotaxis.[1][4] This mechanism is central to its anti-inflammatory and anti-tumor effects.[1][2]

Understanding this mechanism is crucial for toxicity assessment as it directs investigators to monitor for potential effects on the immune system, particularly neutrophil function. However, existing studies suggest a favorable safety profile in this regard, with no significant impact on bone marrow cells, CD8 T cells, or NK cells in tumor-bearing mouse models.[1]

Q2: What are the key considerations for designing in vivo toxicity studies for this compound?

A2: Designing robust in vivo toxicity studies for this compound requires careful consideration of several factors:

-

Species Selection: Preclinical toxicology studies for small molecules typically require testing in two species: a rodent (e.g., mouse or rat) and a non-rodent (e.g., dog or non-human primate).[5][6] The choice of species should be justified based on similarities in metabolic profiles to humans.[7]

-

Dose Selection and Administration: Dose levels should be selected to establish a clear dose-response relationship for any observed toxicities and to identify a no-observed-adverse-effect level (NOAEL). Based on published efficacy studies, oral doses of 20 mg/kg and 50 mg/kg administered twice daily have been used in mice with no apparent toxicity.[1][8] The route of administration should be consistent with the intended clinical use, which for this compound is oral.[1][4]

-

Study Duration: The duration of toxicity studies depends on the intended duration of clinical use and can range from acute (single dose) to chronic (long-term) studies.[7][9]

-

Endpoints: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.[7]

Q3: What specific in vitro assays are recommended for assessing the toxicity of this compound?

A3: In vitro toxicology assays are essential for early-stage safety assessment. For this compound, the following assays are recommended:

-

Cytotoxicity Assays: A panel of cell lines representing various tissues should be used to assess the potential for this compound to induce cell death.

-

Genotoxicity Assays: A standard battery of genotoxicity tests, including the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration assay, and an in vitro mouse lymphoma assay, should be conducted to evaluate the mutagenic and clastogenic potential of this compound.[5]

-

hERG Assay: An in vitro hERG assay is critical to assess the potential for this compound to cause QT prolongation, a serious cardiac side effect.

-

Cytochrome P450 (CYP) Inhibition and Induction Assays: These assays are important to evaluate the potential for drug-drug interactions.

Troubleshooting Guides

Problem 1: Unexpected mortality or severe adverse events in animal studies.

-

Possible Cause 1: Incorrect dose formulation or administration.

-

Troubleshooting Step: Verify the formulation of this compound. It has been formulated as a suspension using Tween-80 and 0.5% methyl cellulose for oral gavage in mice.[4] Ensure accurate calculation of the dose volume and proper administration technique.

-

-

Possible Cause 2: Off-target toxicity.

-

Troubleshooting Step: While this compound is selective for PAD4, high concentrations may inhibit other enzymes.[8] Conduct a thorough histopathological examination of all major organs to identify potential target organs of toxicity. Consider conducting in vitro screening against a panel of off-target proteins.

-

-

Possible Cause 3: Species-specific toxicity.

-

Troubleshooting Step: If toxicity is observed in one species but not another, investigate potential differences in metabolism or target expression between the species.

-

Problem 2: Inconsistent or non-reproducible results in in vitro assays.

-

Possible Cause 1: Compound solubility issues.

-

Troubleshooting Step: this compound is soluble in DMSO.[10] Ensure the compound is fully dissolved and that the final concentration of the solvent in the assay medium is not causing toxicity.

-

-

Possible Cause 2: Cell line integrity.

-

Troubleshooting Step: Regularly check cell lines for mycoplasma contamination and verify their identity.

-

-

Possible Cause 3: Assay interference.

-

Troubleshooting Step: this compound may interfere with certain assay readouts (e.g., fluorescence or luminescence). Run appropriate controls to account for any potential interference.

-

Experimental Protocols

General In Vivo Repeat-Dose Toxicity Study Design

This protocol outlines a general approach for a 28-day repeat-dose oral toxicity study in rodents, which is a standard preclinical study.[5]

-

Test System: Male and female Sprague-Dawley rats (5 animals/sex/group).

-

Dose Groups:

-

Group 1: Vehicle control (e.g., 0.5% methyl cellulose).

-

Group 2: Low dose.

-

Group 3: Mid dose.

-

Group 4: High dose.

-

Dose selection should be based on results from dose-range finding studies.

-

-

Dose Administration: Daily oral gavage for 28 consecutive days.

-

Observations:

-

Mortality and Morbidity: Twice daily.

-

Clinical Signs: Daily.

-

Body Weight: Weekly.

-

Food Consumption: Weekly.

-

Ophthalmology: Prior to initiation and at termination.

-

-

Clinical Pathology (Day 29):

-

Hematology: Complete blood count with differential.

-

Clinical Chemistry: Panel of liver and kidney function markers, electrolytes, etc.

-

Coagulation: Prothrombin time, activated partial thromboplastin time.

-

-

Terminal Procedures (Day 29):

-

Necropsy: Gross pathological examination of all animals.

-

Organ Weights: Collection and weighing of major organs.

-

Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups.

-

Data Presentation

Table 1: Summary of In Vivo Efficacy Studies with this compound

| Species | Model | Dose | Dosing Regimen | Duration | Key Observation | Reference |

| Mouse | LL2 and B16F10 tumor models | 50 mg/kg | p.o., twice a day | 24 days | No apparent toxicity; significant inhibition of primary tumor growth. | [1] |

| Mouse | GM-CSF- and collagen-induced arthritis | 20 mg/kg | Twice a day | Not specified | Decreased serum IL-6 and plasma H3Cit levels; reduced ankle joint inflammation and erosion. | [8] |

| Mouse | LL/2 murine lung cancer model | Not specified | Not specified | Not specified | Reduced tumor size and tumor-associated neutrophil levels. | [8] |

Table 2: Recommended Preclinical Toxicology Studies for this compound

| Study Type | Purpose | Key Endpoints |

| Safety Pharmacology | To assess effects on vital organ systems. | Cardiovascular (ECG, blood pressure), Respiratory (respiratory rate, tidal volume), Central Nervous System (behavioral assessments). |

| Single-Dose Toxicity | To determine the maximum tolerated dose (MTD) and acute toxic effects. | Clinical signs, mortality, necropsy findings. |

| Repeat-Dose Toxicity | To evaluate toxicity after repeated administration. | Clinical observations, body weight, clinical pathology, organ weights, histopathology. |

| Genetic Toxicology | To assess the potential to cause genetic damage. | Ames test, chromosomal aberration, micronucleus test. |

| Reproductive Toxicology | To evaluate effects on fertility and embryonic development. | Mating performance, litter size, fetal abnormalities. |

Visualizations

Caption: this compound signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. A novel selective inhibitor this compound targets PAD4-mediated neutrophil migration to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. altasciences.com [altasciences.com]

- 6. seed.nih.gov [seed.nih.gov]

- 7. noblelifesci.com [noblelifesci.com]

- 8. caymanchem.com [caymanchem.com]

- 9. criver.com [criver.com]

- 10. immunomart.com [immunomart.com]

Improving the bioavailability of JBI-589 for oral administration

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the oral bioavailability of JBI-589. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: this compound is described as a non-covalent PAD4 isoform-selective inhibitor with established oral bioavailability in mice.[1][2] Pharmacokinetic studies in mice have demonstrated a half-life of 6.3 hours after oral administration.[2][3]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is a solid at room temperature.[4] Its solubility is limited in common laboratory solvents. It is slightly soluble in acetonitrile (0.1-1 mg/ml) and DMSO (0.1-1 mg/ml).[4] For dissolution in DMSO, ultrasonic treatment may be necessary to achieve a concentration of 100 mg/mL.[1][5]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective inhibitor of Protein Arginine Deiminase 4 (PAD4). By inhibiting PAD4, it reduces the expression of CXCR2, a key receptor involved in neutrophil chemotaxis.[1][6] This action blocks the migration of neutrophils, which can suppress tumor progression and reduce inflammation.[6][7][8]

Troubleshooting Guide

Issue: Inconsistent results in in vivo oral dosing experiments.

-

Possible Cause 1: Poor solubility and absorption.

-

Troubleshooting Tip: Due to its limited solubility, ensuring a homogenous and stable formulation is critical for consistent oral absorption. For in vivo studies in mice, this compound has been successfully administered as a suspension. A commonly used vehicle is a suspension formulation prepared using Tween-80 and 0.5% methyl cellulose.[7][9] It is recommended to prepare this formulation fresh daily to ensure consistency.

-

-

Possible Cause 2: Degradation of the compound.

-

Troubleshooting Tip: While specific stability data is not extensively available in the provided results, proper storage is crucial. This compound powder should be stored at -20°C for long-term stability (up to 3 years).[5] Stock solutions in solvent can be stored at -80°C for up to 6 months.[1][5] Avoid repeated freeze-thaw cycles.

-

Issue: Difficulty in preparing a stock solution.

-

Possible Cause: Low solubility in standard solvents.

-

Troubleshooting Tip: As noted, this compound has low solubility. For in vitro experiments, DMSO is a common solvent. To prepare a stock solution in DMSO, it may be necessary to use sonication to aid dissolution.[1][5] It is advisable to start with a small amount of solvent and gradually add more while sonicating until the desired concentration is achieved. For in vivo formulations, a stock solution in DMSO can be prepared first and then diluted into the final vehicle.[1]

-

Data Summary

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL[1][5] | Requires sonication.[1][5] Slightly soluble at 0.1-1 mg/ml without sonication.[4] |

| Acetonitrile | 0.1-1 mg/mL[4] | Slightly Soluble. |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Administration Route |

| Half-life (t½) | 8.0 hours[2] | Intravenous |

| Half-life (t½) | 6.3 hours[2][3] | Oral |

| Time to Maximum Concentration (Tmax) | 0.5 hours[3] | Oral |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol is based on methodologies reported in published studies.[7][9]

-

Objective: To prepare a suspension of this compound for oral administration in mice.

-

Materials:

-

This compound powder

-

Tween-80

-

0.5% Methyl cellulose solution

-

Sterile water

-

Sonicator

-

Homogenizer (optional)

-

-

Procedure:

-

Weigh the required amount of this compound powder.

-

Prepare a 0.5% methyl cellulose solution in sterile water.

-